molecular formula C13H20N6O3 B2696983 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione CAS No. 516455-48-4

1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2696983
CAS No.: 516455-48-4
M. Wt: 308.342
InChI Key: BAASUQZVWLHLKR-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione” is a non-polymer with a molecular weight of 325.387 . It has a molecular formula of C13H19N5O3S . The compound is also known as 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-7~{H}-purine-2,6-dione .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C13H19N5O3S/c1-16-10-9 (11 (19)17 (2)13 (16)20)14-12 (15-10)22-8-5-18-3-6-21-7-4-18/h3-8H2,1-2H3, (H,14,15) .

Scientific Research Applications

Molecular Structure and Chemistry

The title compound exhibits typical purine fused-ring system geometry, where the six-membered ring is almost planar, and the morpholine ring adopts a chair conformation. This structure is stabilized by a network of intermolecular hydrogen bonds, indicating potential for chemical modification and interaction with biological targets. The compound's ability to form stable molecular conformations suggests its utility in the development of more complex chemical entities (Karczmarzyk, Pawłowski, 1997).

Heterocyclic Chemistry Applications

The reactivity of similar compounds with ammonia or primary amines highlights their potential in synthesizing 4-amino derivatives of pyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, pointing towards their application in creating novel heterocyclic compounds with potential pharmacological activities (Gulevskaya, Besedin, Pozharskii, 1999).

Synthesis of Novel Compounds

The synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showcases the compound's utility in generating new molecular entities with defined crystal structures and potential biological activities. Such applications extend to the development of drugs, sensors, and materials science (Kaynak, Özbey, Karalı, 2013).

Properties

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)18(2)13(17)21)15-12(16-10)14-3-4-19-5-7-22-8-6-19/h3-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAASUQZVWLHLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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